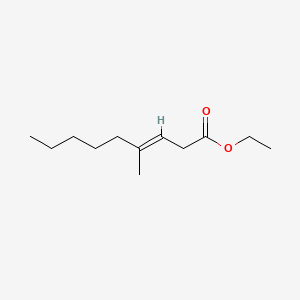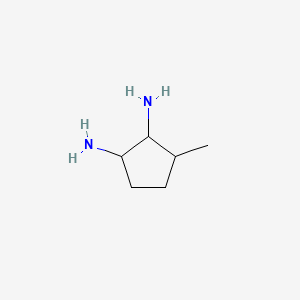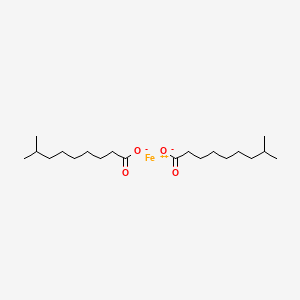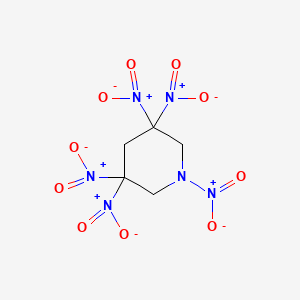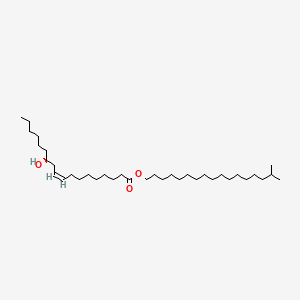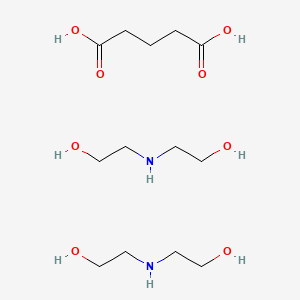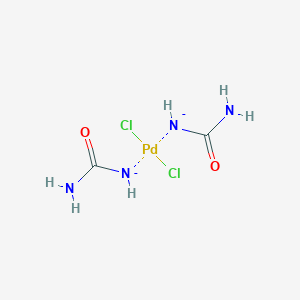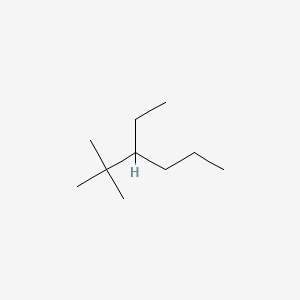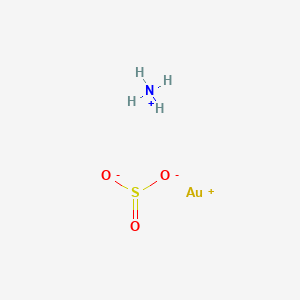![molecular formula C10H15N3O3 B12652335 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a nitro group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline typically involves the reduction of Schiff bases. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction conditions often involve the use of solvents like methanol and temperatures ranging from 30°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another compound with methoxy and amino groups.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C10H15N3O3/c1-12(2)6-7-4-10(16-3)8(11)5-9(7)13(14)15/h4-5H,6,11H2,1-3H3 |
InChI 键 |
NEDHXBYTKQNGJS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC(=C(C=C1[N+](=O)[O-])N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



